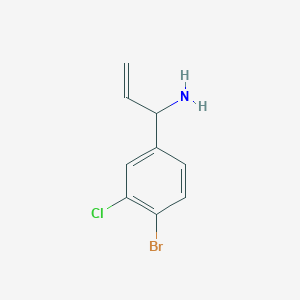

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine

Beschreibung

1-(4-Bromo-3-chlorophenyl)prop-2-en-1-amine is a substituted allylamine featuring a phenyl ring with bromo (Br) and chloro (Cl) substituents at the 4- and 3-positions, respectively, and a prop-2-en-1-amine group. This compound is of interest in organic synthesis, particularly in catalytic reactions and pharmaceutical intermediate preparation. Its structure enables diverse reactivity, including participation in hydrogen bonding, cyclization, and transition-metal-catalyzed transformations .

Eigenschaften

Molekularformel |

C9H9BrClN |

|---|---|

Molekulargewicht |

246.53 g/mol |

IUPAC-Name |

1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2 |

InChI-Schlüssel |

IDLCDOOHVVJYEH-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(C1=CC(=C(C=C1)Br)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of sodium hydroxide in an aqueous solution, combined with ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by neutralization with hydrochloric acid and water. The product is then recrystallized from dry acetone to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenylpropene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylprop-2-en-1-amines

1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine

- Structural Differences : Replaces the 3-Cl substituent with a methyl (CH₃) group.

- Electronically, the methyl group is electron-donating, which may alter the phenyl ring’s electronic properties and influence catalytic activity .

N-(4-Bromobenzyl)prop-2-en-1-amine

- Structural Differences : Features a benzyl (CH₂C₆H₄) linker between the amine and phenyl ring.

- Implications: The benzyl group increases hydrophobicity and may improve solubility in non-polar solvents.

1-(4-Bromophenyl)but-3-en-1-amine

- Structural Differences : Extends the allyl chain to but-3-en-1-amine.

- Implications :

Halogen-Substituted Analogs

1-(3-Bromophenyl)ethylamine

- Structural Differences : Substitutes the phenyl ring with 3-Br (vs. 4-Br/3-Cl) and introduces a branched allyl group (2-methylprop-2-en-1-yl).

- Implications :

1-(4,4-Difluorocyclohexyl)prop-2-en-1-amine

Physicochemical Properties (Theoretical Comparison)

| Property | Target Compound | 1-(4-Bromo-3-methylphenyl)prop-2-en-1-amine | 1-(4-Bromophenyl)but-3-en-1-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.57 | 234.11 | 228.12 |

| Halogen Substituents | Br, Cl | Br, CH₃ | Br |

| Chain Length | C3 (prop-2-en) | C3 (prop-2-en) | C4 (but-3-en) |

| Synthetic Utility | Intermediate | Catalytic substrates | Diamine precursor |

Data derived from PubChem, Enamine Ltd. catalogs, and synthesis reports .

Biologische Aktivität

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine, also known as a derivative of prop-2-en-1-amine, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a propene backbone with a bromo and chloro substitution on the phenyl ring. The general structure can be represented as follows:

Synthesis typically involves the reaction of appropriate phenyl amines with halogenated compounds under controlled conditions to yield the desired product.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds. For instance, derivatives of chlorophenylamines have shown varying degrees of activity against bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.4 to 15.62 µg/mL against various strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine | TBD | TBD |

| Chlorophenyl derivative A | 0.4 | S. aureus |

| Chlorophenyl derivative B | 3.91 | E. coli |

Cytotoxicity

In vitro studies assessing the cytotoxic effects of 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine indicate that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound's cytotoxicity is often evaluated using assays such as MTT or XTT, which measure cell viability post-treatment.

Study on Antiviral Activity

A notable study investigated the antiviral potential of structurally related compounds against HIV. The findings suggested that modifications in the phenyl ring significantly influenced the antiviral efficacy, with some derivatives achieving EC50 values as low as 0.24 nM while maintaining low cytotoxicity .

Toxicological Assessment

Toxicological evaluations in animal models have shown that exposure to certain brominated compounds can lead to adverse effects, including weight loss and increased tumor incidence in long-term studies . This highlights the importance of thorough safety assessments for compounds like 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, disrupting essential processes such as protein synthesis or nucleic acid replication. For instance, compounds with similar structures have been shown to inhibit enzymes critical for microbial survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.